Methyl 6-bromo-8-nitropyrene-2-carboxylate
Overview
Description
Methyl 6-bromo-8-nitropyrene-2-carboxylate is an organic compound that belongs to the class of pyrene derivatives Pyrene derivatives are known for their polycyclic aromatic hydrocarbon structure, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-8-nitropyrene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of pyrene followed by nitration and esterification. The reaction conditions often require the use of bromine or brominating agents, nitric acid for nitration, and methanol for esterification. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for precise control of reaction parameters is common in industrial settings. Safety measures are crucial due to the handling of hazardous chemicals like bromine and nitric acid.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-8-nitropyrene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical properties.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functional derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the bromine atom can result in various substituted pyrene derivatives.
Scientific Research Applications
Methyl 6-bromo-8-nitropyrene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to DNA intercalation and fluorescence labeling due to its aromatic structure.
Medicine: Research into its potential as a pharmacophore for drug development is ongoing.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Methyl 6-bromo-8-nitropyrene-2-carboxylate involves its interaction with molecular targets through its aromatic structure. The compound can intercalate into DNA, affecting its function and stability. Additionally, its bromine and nitro groups can participate in various chemical reactions, influencing its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Methyl 6-bromopyrene-2-carboxylate: Lacks the nitro group, resulting in different chemical properties.
Methyl 8-nitropyrene-2-carboxylate: Lacks the bromine atom, affecting its reactivity and applications.
Methyl 6-amino-8-nitropyrene-2-carboxylate: Contains an amino group instead of a bromine atom, leading to different biological activities.
Properties
IUPAC Name |
methyl 6-bromo-8-nitropyrene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrNO4/c1-24-18(21)11-6-9-2-4-12-14(19)8-15(20(22)23)13-5-3-10(7-11)16(9)17(12)13/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHFZVLGDXSBOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4[N+](=O)[O-])Br)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.